Enhanced Fab'-HRP Conjugation Efficiency
In a direct head-to-head comparison, the NHS ester derivative of N-(4-Carboxycyclohexylmethyl)maleimide was used to conjugate rabbit Fab' fragments to horseradish peroxidase (HRP). The method converted >67% of the starting Fab' and enzyme into conjugate, with minimal polymerization [1]. In contrast, the NHS ester of m-maleimidobenzoic acid (a structurally related aryl maleimide) produced conjugates that were 'less efficient' under identical reaction conditions [1].
| Evidence Dimension | Conjugation Efficiency (Fab'-HRP) |
|---|---|
| Target Compound Data | >67% conversion |
| Comparator Or Baseline | NHS ester of m-maleimidobenzoic acid |
| Quantified Difference | Target compound described as 'efficient'; comparator described as 'less efficient' (no specific % provided) |
| Conditions | Two-step conjugation: maleimide activation of HRP followed by reaction with thiolated Fab' |
Why This Matters
This superior efficiency translates directly to reduced reagent waste and more robust, reproducible analytical tools for immunoassay development.
- [1] Yoshitake, S., Imagawa, M., & Ishikawa, E. (1982). Efficient preparation of rabbit fab' horseradish peroxidase conjugates using maleimide compounds and its use for enzyme immunoassay. Analytical Letters, 15(2), 147-160. View Source
